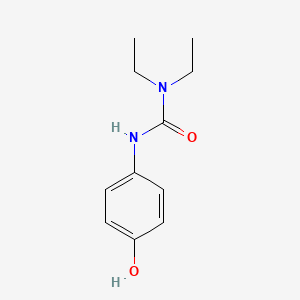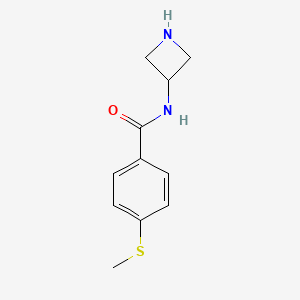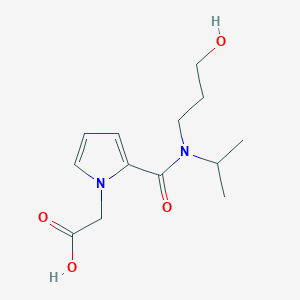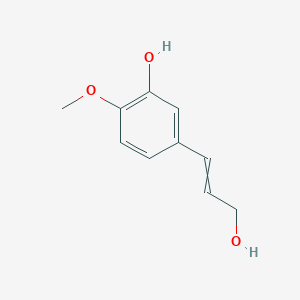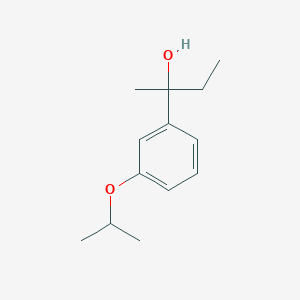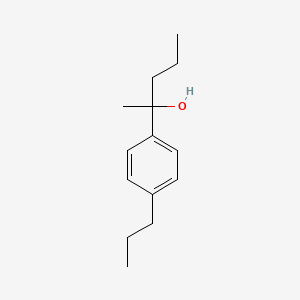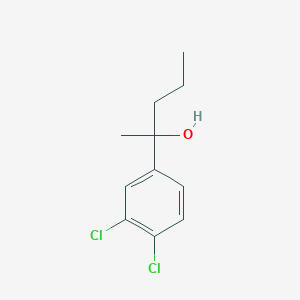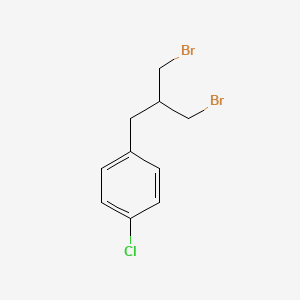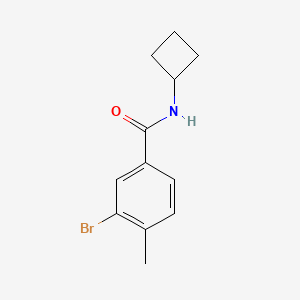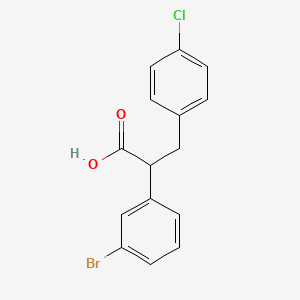
2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid
説明
2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid is a useful research compound. Its molecular formula is C15H12BrClO2 and its molecular weight is 339.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antifungal Activity: A study found that derivatives of 2,5-dihydrofuran-2-one, which include compounds structurally related to "2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid", exhibit broad-spectrum antifungal activity against yeasts and molds, particularly Aspergillus species. This suggests potential applications in antifungal drug development (Buchta et al., 2004).
Optoelectronic and Semiconductor Applications: A study on chalcone derivatives, including compounds similar to "2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid", indicates their potential use in semiconductor devices. These compounds exhibit good nonlinear optical properties, making them suitable for applications in optoelectronics (Shkir et al., 2019).
Crystal Structure Analysis: Research on compounds structurally related to "2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid" has provided insights into their crystal structures. Such studies are crucial for understanding the physical and chemical properties of these compounds, which is important in the design of new materials and drugs (Kumarasinghe et al., 2009).
GABA B Receptor Antagonists: A study synthesized derivatives of "2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid" and evaluated their potential as GABA B receptor antagonists. Such compounds could have applications in the development of new neurological drugs (Abbenante et al., 1997).
Anti-Inflammatory and Gastroprotective Properties: Chalcone derivatives, which are structurally similar to "2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid", have been shown to possess anti-inflammatory and gastroprotective properties. This suggests their potential use in developing treatments for inflammatory conditions and gastrointestinal disorders (Okunrobo et al., 2006).
Cytotoxicity Against Cancer Cells: Some chalcones, closely related to "2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid", have demonstrated cytotoxic effects against MCF-7 breast cancer cells, indicating their potential as anticancer agents (Brahmana et al., 2022).
特性
IUPAC Name |
2-(3-bromophenyl)-3-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO2/c16-12-3-1-2-11(9-12)14(15(18)19)8-10-4-6-13(17)7-5-10/h1-7,9,14H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMACGKZYWDFEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![cis-N,N-Dimethylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B7938971.png)
